molecular formula C8H8N2OS B2471298 4-Methoxy-5-methylthieno[2,3-d]pyrimidine CAS No. 19673-95-1

4-Methoxy-5-methylthieno[2,3-d]pyrimidine

Cat. No. B2471298
CAS RN: 19673-95-1
M. Wt: 180.23
InChI Key: KSYNLCUOPXEWKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, including 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, has been described in numerous methods . For instance, chlorination of methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with thionyl chloride in the presence of N,N-dimethylformamide (DMF) yielded methyl4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-5-methylthieno[2,3-d]pyrimidine is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

4-Methoxy-5-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions. For example, 4-Methoxy-5-nitropyrimidine reacts with ethanolic hydrazine hydrate below 0° to give 4-hydrazino-5-nitropyrimidine which is converted by an excess of hydrazine hydrate at 25° into 3-amino-4-nitropyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-5-methylthieno[2,3-d]pyrimidine include a molecular weight of 268.29 . It is a solid substance that should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 4-Methoxy-5-methylthieno[2,3-d]pyrimidine is used as an intermediate in chemical synthesis. For instance, in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, it is used in a process involving cyclization and chloridization, achieving a total yield of about 46% with high purity (Liu Guo-ji, 2009).
  • It also serves as a starting material for creating various derivatives of thieno[2,3-d]pyrimidine. This includes the formation of 4-methoxy derivatives through nucleophilic reactions and thermal rearrangements into 3-methyl-substituted thieno[2,3-d]pyrimid-4-ones (A. Grinev & N. Kaplina, 1985).

Antifungal and Antibacterial Activity

  • Some derivatives of 4-Methoxy-5-methylthieno[2,3-d]pyrimidine exhibit antifungal properties. For example, derivatives like 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine have been studied for their effectiveness against fungi such as Aspergillus terreus and Aspergillus niger, showing potential as antifungal agents (N. N. Jafar et al., 2017).
  • In the field of antibacterial research, 2,4-diamino-5-benzylpyrimidines derivatives, which can be synthesized from 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, have shown high in vitro activity against anaerobic organisms. These compounds have been compared favorably against drugs like metronidazole in terms of antibacterial efficacy (B. Roth et al., 1989).

Antiviral Properties

  • The 4-Methoxy-5-methylthieno[2,3-d]pyrimidine derivatives are also explored for their antiviral properties. For instance, synthesis and studies of certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine analogues, which are derived from this compound, have been carried out to investigate their efficacy against viruses such as human cytomegalovirus and herpes simplex virus type 1 (N. Saxena et al., 1988).

Application in Apoptosis Induction

  • Research has shown that 4-anilino-N-methylthieno[2,3-d]pyrimidines, which can be synthesized from 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, are potent apoptosis inducers. This discovery was made through cell- and caspase-based assays, revealing the potential of these compounds in cancer therapy (William E. Kemnitzer et al., 2009).

Safety and Hazards

The safety information for 4-Methoxy-5-methylthieno[2,3-d]pyrimidine indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 4-Methoxy-5-methylthieno[2,3-d]pyrimidine were not found in the retrieved papers, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-methoxy-5-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-12-8-6(5)7(11-2)9-4-10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNLCUOPXEWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-methylthieno[2,3-d]pyrimidine

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